molecular formula C10H14FNO B13611710 (R)-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol

(R)-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol

Cat. No.: B13611710
M. Wt: 183.22 g/mol
InChI Key: MIUZUDBHKKOMSU-SSDOTTSWSA-N
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Description

®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol is a chiral compound with a fluorinated aromatic ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol can be achieved through several routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the compound, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the aromatic ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the fluorinated aromatic ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol is unique due to the presence of both the dimethylamino group and the fluorinated aromatic ring, which confer distinct chemical properties and potential biological activities. The chiral nature of the compound also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral drug development.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R)-1-[2-(dimethylamino)-5-fluorophenyl]ethanol

InChI

InChI=1S/C10H14FNO/c1-7(13)9-6-8(11)4-5-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m1/s1

InChI Key

MIUZUDBHKKOMSU-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)N(C)C)O

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N(C)C)O

Origin of Product

United States

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